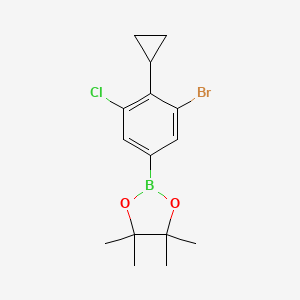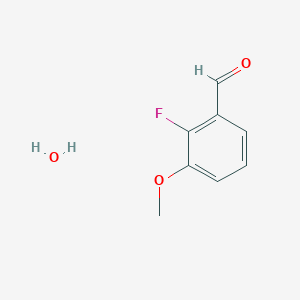
2-Fluoro-3-methoxybenzaldehyde hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-methoxybenzaldehyde hydrate is a fluorinated benzaldehyde derivative. It is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 3-position on the benzene ring, with an aldehyde functional group. This compound is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluoro-3-methoxybenzaldehyde hydrate can be synthesized through various methods. One common approach involves the reaction of 2-fluoro-3-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the aldehyde . Another method includes the use of 2-fluoro-3-methoxybenzyl chloride, which undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-methoxybenzaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-3-methoxybenzoic acid.
Reduction: 2-Fluoro-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-methoxybenzaldehyde hydrate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Utilized in the synthesis of potential pharmaceutical compounds, including antihypertensive agents and anticancer drugs.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-methoxybenzaldehyde hydrate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that inhibit protein kinases or other enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzaldehyde
- 4-Fluoro-3-methoxybenzaldehyde
Uniqueness
2-Fluoro-3-methoxybenzaldehyde hydrate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C8H9FO3 |
|---|---|
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
2-fluoro-3-methoxybenzaldehyde;hydrate |
InChI |
InChI=1S/C8H7FO2.H2O/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-5H,1H3;1H2 |
Clave InChI |
AKTSWYRKULRTHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1F)C=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
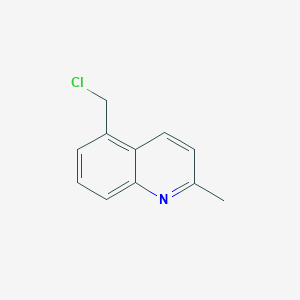
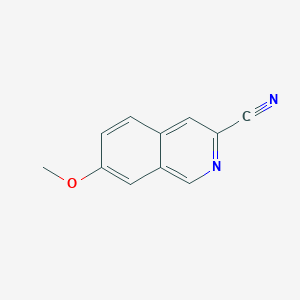
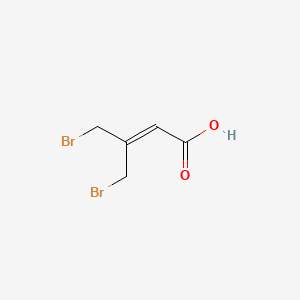
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
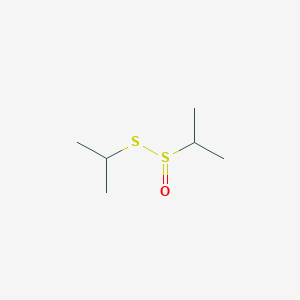
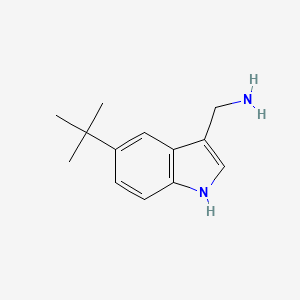
![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
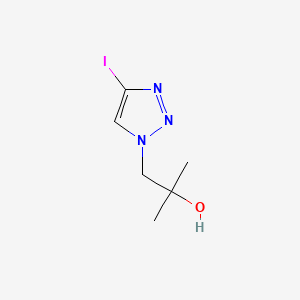
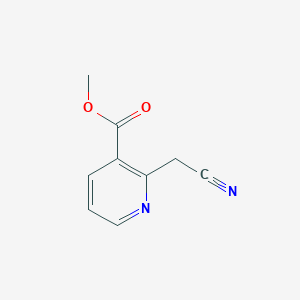
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
